molecular formula C19H19NO3 B1677259 1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid CAS No. 878978-76-8

1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid

Cat. No. B1677259
M. Wt: 309.4 g/mol
InChI Key: LILIWWFBJKBUCO-UHFFFAOYSA-N
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Description

“1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid” is a chemical compound . It is an indolyl carboxylic acid with a molecular formula of C19H19NO3 and a molecular weight of 309.4 g/mol.

Scientific Research Applications

Novel Inhibitors for Cytosolic Phospholipase A(2)

Research on derivatives of indolecarboxylic acids, such as 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid, has shown potential in inhibiting cytosolic phospholipase A(2), which plays a crucial role in the arachidonic acid pathway. This pathway is significant for the production of pro-inflammatory eicosanoids, suggesting these compounds could have therapeutic potential in treating inflammation-related diseases (Lehr, Klimt, & Elfringhoff, 2001).

Luminescence Sensing of Benzaldehyde

Indole derivatives have been utilized in the development of lanthanide(III)-organic frameworks that exhibit sensitivity to benzaldehyde derivatives. This property makes such compounds potential candidates for applications in fluorescence sensing, which could be utilized in various analytical and diagnostic tools (Shi, Zhong, Guo, & Li, 2015).

Antimicrobial Activity

Indole compounds have been synthesized and evaluated for their antimicrobial activity against a range of microorganisms. For instance, the synthesis and testing of 5-substituted-2-phenyl-3-(o-carboethoxyhydrazidophenyl)iminomethyl indoles have demonstrated efficacy against bacteria and fungi, indicating their potential as antibiotic agents (Mruthyunjayaswamy, Shanthaveerappa, & Basavarajaiah, 2011).

Catalyst Support for Methanol Oxidation

Research into copolymers based on indolecarboxylic acids, such as poly(indole-6-carboxylic acid-co-3,4-ethylenedioxythiophene), has shown promising results in supporting platinum catalysts for methanol oxidation. This application is particularly relevant in the development of more efficient and durable fuel cells (Wu, Kuo, Chen, & Chang, 2015).

Optical Imaging for Cancer Detection

A novel water-soluble near-infrared dye, developed from indolecarboxylic acid derivatives, has demonstrated potential in optical imaging for cancer detection. The dye's enhanced quantum yield and stability make it a promising candidate for developing molecular-based beacons to improve cancer diagnostics (Pham, Medarova, & Moore, 2005).

properties

IUPAC Name

1-[2-(2,5-dimethylphenoxy)ethyl]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13-7-8-14(2)18(11-13)23-10-9-20-12-16(19(21)22)15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILIWWFBJKBUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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